molecular formula C8H5BrN2O2 B13035233 6-bromo-1H-indazole-7-carboxylicacid

6-bromo-1H-indazole-7-carboxylicacid

Cat. No.: B13035233
M. Wt: 241.04 g/mol
InChI Key: KXIKAPYWHUZZRA-UHFFFAOYSA-N
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Description

6-Bromo-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The presence of a bromine atom at the 6th position and a carboxylic acid group at the 7th position makes this compound unique and potentially useful in drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-indazole-7-carboxylic acid typically involves the bromination of 1H-indazole-7-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of 6-bromo-1H-indazole-7-carboxylic acid may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-1H-indazole-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-1H-indazole-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and carboxylic acid group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, leading to the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the carboxylic acid group at specific positions in 6-bromo-1H-indazole-7-carboxylic acid makes it unique. This structural arrangement can lead to distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

6-bromo-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C8H5BrN2O2/c9-5-2-1-4-3-10-11-7(4)6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)

InChI Key

KXIKAPYWHUZZRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NN2)C(=O)O)Br

Origin of Product

United States

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